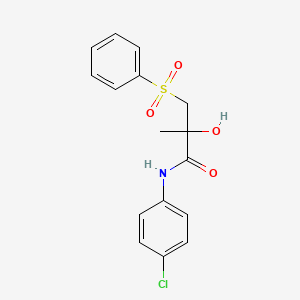![molecular formula C19H17N5OS B2725833 6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-06-4](/img/structure/B2725833.png)
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazolopyridazine family and has shown promising results in various biological assays.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Importance
Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. One study elaborated on the synthesis of a compound with a similar structural framework, detailing the chemical processes and structural characterization through spectroscopic techniques and crystallography. The synthesized compound exhibited potential for further pharmaceutical applications due to its unique structural attributes and was analyzed for its molecular interactions and stability through density functional theory calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, analyzing their antioxidant and antibacterial activities. The compounds showcased moderate activity against specific microorganisms, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activities and provides a basis for further exploration of triazolo[4,3-b]pyridazine derivatives in antimicrobial applications (Anusevičius et al., 2015).
Antidiabetic Potential
The compound's framework has also been explored for antidiabetic applications, where a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This research aimed at developing new anti-diabetic medications, with compounds exhibiting significant DPP-4 inhibition in vitro, along with antioxidant and insulinotropic activities. Such studies highlight the compound's relevance in addressing diabetes through novel therapeutic approaches (Bindu et al., 2019).
Antitubercular Agents
Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines revealed their potential as antitubulin agents, demonstrating moderate to potent antiproliferative activity. These compounds, designed as analogues of combretastatin A-4, were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, indicating their potential application in cancer therapy. This study exemplifies how structural elements of triazolo[4,3-b]pyridazine derivatives can be exploited for therapeutic purposes, especially in targeting cancer cell proliferation (Xu et al., 2016).
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-25-16-8-6-14(7-9-16)17-10-11-18-21-22-19(24(18)23-17)26-13-15-5-3-4-12-20-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKXEREMXZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)



![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)
![tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)






![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)